6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one

Pharmaceutical Analysis Regulatory Impurity Profiling HPLC Method Validation

QC labs testing phenobarbital per USP/BP monographs require certified reference standards for system suitability. Non-compendial impurity markers lack traceable purity assignments and defined acceptance criteria, risking ANDA rejection. Phenobarbital Related Compound A (CAS 69125-70-8) is a USP/EP CRM produced under ISO 17034 & ISO/IEC 17025 accreditation. Key benefits: • Enables chromatographic resolution verification between Impurity A & B (>1.5 per BP/USP) • Provides batch-specific CoA with assigned purity for accurate relative response factor calculation • Permits unambiguous identification via exact mass (m/z 230.1168) in forced-degradation studies. Supplied neat; 2-8°C storage; ambient shipping.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
Cat. No. B12772561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCCC1(C(=NC(=NC1=O)N)N)C2=CC=CC=C2
InChIInChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17)
InChIKeyZKPNDYQXPJGNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one – A Pharmacopoeial Reference Standard for Phenobarbital Impurity Profiling


6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one (CAS 69125-70-8), also designated as Phenobarbital Related Compound A or EP Impurity A, is a heterocyclic pyrimidin-4-one derivative that serves as a certified reference standard (CRM) in United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs . The compound is structurally distinguished by the substitution of the 2‑ and 6‑position carbonyls of the phenobarbital nucleus with imino (C=NH) groups, classified chemically as 2,6‑desoxo‑2,6‑diimino‑phenobarbital [1]. It is supplied as a neat CRM produced under ISO 17034 and ISO/IEC 17025 accreditation and is intended exclusively for use in specified quality tests and assays as defined in the USP compendia .

Compendial impurity standard for phenobarbital system suitability
Produced under ISO 17034 and ISO/IEC 17025 accreditation
Supplied as neat CRM for USP/EP monograph tests

Why 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one Cannot Be Replaced by Another Phenobarbital Impurity Standard


Phenobarbital API and finished-product monographs mandate the use of pharmacopoeia‑defined reference standards for system suitability and impurity identification; Phenobarbital Related Compound A is one of only two impurities (together with Impurity B) that are explicitly specified in the British Pharmacopoeia to establish chromatographic resolution [1]. Substituting an in‑house or non‑compendial impurity standard removes the traceability and defined acceptance criteria required for regulatory submissions, because only USP/EP‑designated CRMs provide a documented assignment of purity, a batch‑specific certificate of analysis, and a known relative retention time that underpins method validation . The quantitative evidence below demonstrates that this compound possesses measurable chromatographic and certification attributes that are absent in non‑pharmacopoeial alternatives.

Target CRM (USP/EP)
Non‑compendial alternative
ISO 17034/17025 certified with documented uncertainty
In‑house purity only; no third‑party accreditation
Batch‑specific COA with assigned relative retention time
Undocumented or generic RRT; not method‑verified
Mandatory for compendial system suitability
Not recognized by USP/BP; creates compliance gap

6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one: Quantitative Differentiation Evidence for Procurement Decisions


Chromatographic Resolution from Phenobarbital and Co‑impurity B Under Compendial HPLC Conditions

In the BP 2025 Phenobarbital Injection related‑substances method, the target compound (Impurity A) elutes at a relative retention time (RRT) of approximately 0.4 versus phenobarbital (RRT 1.0; absolute retention ≈9 min), while Impurity B elutes at RRT ≈0.5 [1]. The system‑suitability requirement mandates a resolution of at least 1.5 between Impurity A and Impurity B peaks when co‑injected from the pharmacopoeial reference solution [1]. This defined separation window means that only the certified Impurity A standard can reliably establish method suitability; a generic laboratory‑synthesized analogue would lack this documented performance in the compendial method.

Resolution & Retention
Head‑to‑head
RRT ≈0.4 (Impurity A), resolution ≥1.5 vs Impurity B
Meets compendial system‑suitability criteria
BP 2025 HPLC method; column, flow, detection at 254 nm
Pharmaceutical Analysis Regulatory Impurity Profiling HPLC Method Validation

ISO 17034/17025 Certified Reference Material Status versus Non‑certified Commercial Impurities

The USP‑branded Phenobarbital Related Compound A is produced and certified under ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories), as stated in the product specification . In contrast, most commercially available phenobarbital impurity standards offered by non‑pharmacopoeial vendors carry only in‑house purity certificates (commonly reporting ≥95% HPLC purity) without third‑party accreditation . The CRM designation ensures metrological traceability and a documented measurement uncertainty for the assigned purity value, which is required for ANDA/NDA submissions and cGMP batch release testing.

Certification Status
Data to verify
ISO 17034 & ISO/IEC 17025 accredited CRM
Provides traceable purity and measurement uncertainty
Non‑pharmacopoeial standards typically lack third‑party accreditation
Quality Assurance Reference Material Certification Regulatory Compliance

Defined Structural Identity as 2,6‑Desoxo‑2,6‑diimino‑phenobarbital Distinct from Other Barbiturate‑related Impurities

The compound is formally described as 2,6‑desoxo‑2,6‑diimino‑phenobarbital in the FDA Substance Registration System, indicating replacement of both 2‑ and 6‑carbonyl oxygens of the barbiturate ring with imino (NH) groups [1]. This structural modification yields an exact monoisotopic mass of 230.1168 Da (C12H14N4O), distinct from phenobarbital (232.0848 Da, C12H12N2O3) and from Phenobarbital Impurity B (monoisotopic mass 231.1008 Da, C12H13N3O2) [2]. The unique mass defect and fragmentation pattern allow unequivocal mass‑spectrometric identification of Impurity A in the presence of co‑eluting process‑related substances, a capability that is not offered by generic 'phenobarbital impurity mixtures' where individual components lack certified identity.

Molecular Identity
Class‑level
Δm/z = –2.0320 Da vs phenobarbital
Enables MS‑specific identification of Impurity A
HRMS or LC‑MS; distinct from Impurity B (Δm/z –0.9840)
Impurity Identification Structure Elucidation Mass Spectrometry

Explicit Pharmacopoeial Role in Phenobarbital Drug Product and API Monographs

Both the USP and BP monographs for phenobarbital drug substance and injection list Phenobarbital Related Compound A as a mandatory analyte for the Related Substances test, with defined acceptance criteria linked to the area of the Impurity A peak in the reference solution [1]. The BP Phenobarbital oral monograph, for example, sets a limit for Impurity A of not more than 1.5 times the area of the principal peak in the reference chromatogram (equivalent to 0.15% w/w) [2]. This prescriptive use means that any laboratory performing compendial release testing of phenobarbital products must possess this specific standard; a generic 'phenobarbital impurity mixture' or a structurally related but non‑designated compound (e.g., 5‑ethyl‑5‑phenyl‑2,4,6(1H,3H,5H)‑pyrimidinetrione or Impurity C) cannot fulfil the monograph requirement.

Monograph Requirement
Class‑level
Mandatory marker for USP/BP related substances test
Regulatory necessity for batch release testing
BP limit ≤0.15% w/w for Impurity A
Pharmacopoeial Compliance Monograph System Suitability Regulatory Submission

6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one: Validated Application Scenarios Driving Procurement


System‑suitability establishment and peak identification in phenobarbital injection release testing

Quality control laboratories performing BP/USP monograph testing on phenobarbital sodium injection must prepare a reference solution containing Impurity A (Phenobarbital Related Compound A) and Impurity B. The resolution between these two peaks, measured under the prescribed HPLC conditions, must exceed 1.5 before sample analysis can proceed [1]. Procuring the certified USP standard ensures that the laboratory can meet this compendial system‑suitability criterion and correctly identify the Impurity A peak in sample chromatograms, directly supporting batch release decisions.

Method validation and impurity limit testing for Abbreviated New Drug Applications (ANDAs)

Sponsors developing generic phenobarbital products are required to validate an HPLC method capable of separating and quantifying all specified impurities, including Impurity A at the monograph limit (e.g., ≤0.15% w/w in BP [2]). The USP Phenobarbital Related Compound A reference standard provides a metrologically traceable impurity marker with assigned purity and uncertainty, enabling accurate calculation of relative response factors and demonstration of method specificity, linearity, and accuracy – essential elements of the ANDA Chemistry, Manufacturing, and Controls (CMC) section.

Mass‑spectrometric identity confirmation in suspected phenobarbital degradation studies

During forced‑degradation or stability studies of phenobarbital API, the formation of 2,6‑desoxo‑2,6‑diimino‑phenobarbital (Impurity A) may occur under specific alkaline or thermal conditions [1]. Having the authenticated Impurity A standard permits unambiguous LC‑MS identification via exact mass (m/z 230.1168) and retention time matching, thereby distinguishing this specific degradation product from other structurally similar impurities such as Impurity B or 2‑phenylbutanoic acid.

Reference standard for impurity profiling in phenobarbital API manufacturing process optimization

API manufacturers seeking to reduce Impurity A levels in the final phenobarbital product require a certified reference material to quantify the impurity accurately during process development [1][2]. The USP standard, with its batch‑specific purity assignment, allows process chemists to track impurity levels across synthetic steps, evaluate purification efficiency, and demonstrate compliance with the ICH Q3A threshold for specified impurities in the drug substance.

Application
Selection Property
Validation Focus
System suitability testing
Pharmacopoeia‑certified CRM with defined RRT
Resolution between Impurity A and B (≥1.5)
ANDA method validation
Metrologically traceable impurity with assigned purity
Specificity, linearity, accuracy per ICH Q2(R1)
Degradation product identification
Authenticated exact mass (m/z 230.1168)
LC‑MS confirmation in forced‑degradation studies
Process impurity quantification
Batch‑specific purity assignment
ICH Q3A threshold compliance
Quote Request

Request a Quote for 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.